

# inter-laboratory comparison of dissolved inorganic carbon analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An essential component of marine carbon cycle research is the accurate and precise measurement of dissolved inorganic carbon (DIC). To ensure comparability of data across different research groups and over time, inter-laboratory comparison studies are crucial. This guide provides an objective comparison of DIC analysis performance, supported by experimental data, to inform researchers, scientists, and drug development professionals on best practices and expected analytical performance.

## **Commonly Employed Analytical Methodologies**

Several methods are utilized for the determination of DIC in aqueous samples, with coulometry being the most prevalent for high-precision seawater analysis.

- Coulometric Titration: This is a widely used and highly accurate method for DIC analysis.[1] [2] The process involves acidifying a water sample to convert all DIC species (HCO<sub>3</sub><sup>-</sup>, CO<sub>3</sub><sup>2</sup><sup>-</sup>) to CO<sub>2</sub> gas.[3] This CO<sub>2</sub> is then stripped from the sample using a CO<sub>2</sub>-free carrier gas and absorbed into a solution containing ethanolamine.[4] The resulting weak acid is titrated with a strong base that is generated electrolytically, and the endpoint is detected photometrically.[4] Automated systems, often referred to as Single-Operator Multi-parameter Metabolic Analyzers (SOMMA), have been developed to improve precision and sample throughput.[3][5]
- Non-Dispersive Infrared (NDIR) Gas Analysis: This method is also used for DIC measurements and has been reported to provide high accuracy and precision.[2] Like



coulometry, it involves the acidification of the sample to release CO<sub>2</sub>, which is then quantified by an NDIR detector.

Total Organic Carbon (TOC) Analyzer: A combustion catalytic oxidation-type TOC analyzer
can also be used to determine the inorganic carbon (IC) concentration, which can then be
converted to DIC.[1] This method offers the advantage of rapid, automated analysis of
multiple samples and is not significantly affected by high salt concentrations, making it
suitable for seawater.[1]

## **Inter-Laboratory Performance and Quality Control**

The comparability of DIC measurements between laboratories is highly dependent on rigorous quality control measures, most notably the use of Certified Reference Materials (CRMs).

Certified Reference Materials (CRMs): CRMs are indispensable for achieving high-quality and comparable measurements. [6] These are typically natural seawater samples that have been sterilized and have a certified DIC concentration. [7] Laboratories, such as the Scripps Institution of Oceanography (SIO), produce and distribute these CRMs globally. [4][6][8] Routine analysis of CRMs alongside unknown samples allows for the correction of measurement drift and ensures accuracy. [4][9] The accuracy of determinations is often reported to be within 1-2  $\mu$  when using CRMs. [4] An inter-laboratory study involving 16 laboratories demonstrated that using a consensus value for a distributed CRM improved the between-lab standard deviation from 0.11% to 0.06% for stable carbon isotope measurements of DIC ( $\delta$ <sup>13</sup>C-DIC). [10]

In-house Reference Materials (IHRMs): In situations where CRMs are unavailable, laboratories can prepare IHRMs.[6][9] However, this requires significant effort to ensure stability and homogeneity. One study noted a slight increase in DIC of about 2  $\mu$ mol kg<sup>-1</sup> over 15 months in their IHRM, potentially due to biological activity, highlighting the need for careful and continuous monitoring.[9]

The following table summarizes the performance metrics of DIC analysis from various studies, including inter-laboratory comparisons.



Parameter	Method	Reported Value	Sample Type	Source
Precision (Lab)	Coulometry	<0.5 µmol kg <sup>-1</sup>	Seawater	[4]
Precision (Field)	Coulometry	<1.0 µmol kg <sup>-1</sup>	Seawater	[4]
Accuracy	Coulometry	<2 μmol kg <sup>-1</sup> (within 1 μmol kg <sup>-1</sup> with CRMs)	Seawater	[4]
Repeatability (RSD)	Gas-Diffusion Flow Analysis with EC	0.56% (for 1 mM standard)	Marine Waters	[2]
Between-Lab Std. Dev. (δ <sup>13</sup> C- DIC)	Various (IRMS)	0.11‰ (uncorrected)	Seawater	[10]
Between-Lab Std. Dev. (δ <sup>13</sup> C- DIC)	Various (IRMS)	0.06‰ (corrected with CRM)	Seawater	[10]
Inter-lab Agreement (A <sup>14</sup> C)	Accelerator Mass Spectrometry	Statistically identical within one sigma for most samples	Seawater	[11][12]
Inter-lab Difference (δ¹³C- DIC)	Isotope Ratio Mass Spectrometry	~1‰	Lake Water & Seawater	[13][14]
Inter-lab Difference (δ <sup>13</sup> C- DIC)	Isotope Ratio Mass Spectrometry	up to 6.6‰	Geothermal & Petroleum Waters	[13][14]

# **Experimental Protocols**

Below is a detailed methodology for the determination of DIC using the widely accepted coulometric method.



## **Sample Collection**

- Samples should be drawn from the collection bottle (e.g., Niskin bottle from a CTD-rosette)
  as soon as possible after retrieval.[4]
- Use clean 300 ml borosilicate glass reagent bottles.[4]
- Flush the drawing tube with the sample water. Insert the tube to the bottom of the sample bottle.[4]
- Overflow the bottle with at least two volumes of the sample to minimize air contamination.[4]
- Stop the flow and withdraw the tube, leaving a small headspace (~3 ml or 1% of bottle volume).[4]
- Immediately add a preservative to prevent biological alteration of the sample. A saturated solution of mercuric chloride (HgCl<sub>2</sub>) is commonly used.[4][9]
- Seal the bottle with a ground-glass stopper, ensuring no air bubbles are trapped. Secure the stopper with a clip or tape.
- Store samples in the dark until analysis.[4]

## **Analytical Procedure (Coulometry)**

- System Preparation: Prepare the coulometer cell with anode and cathode solutions as per the manufacturer's instructions. Ensure the carrier gas (e.g., CO<sub>2</sub>-free air or nitrogen) is flowing.[3][4]
- Sample Introduction: An accurately known volume or mass of the seawater sample is dispensed into a stripping chamber.[4][5]
- Acidification: Add a CO₂-free acid, typically phosphoric acid (H₃PO₄), to the stripping chamber to lower the pH and convert all DIC species to gaseous CO₂.[4][5]
- Stripping: Purge the acidified sample with the CO<sub>2</sub>-free carrier gas. This transports the evolved CO<sub>2</sub> from the stripping chamber towards the coulometer cell.[3][4]



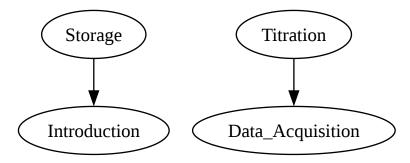
- CO<sub>2</sub> Absorption and Titration: The gas stream passes into the coulometer cell where the CO<sub>2</sub> is absorbed by a solution containing ethanolamine and a colorimetric indicator (e.g., thymolphthalein).[4] The absorption of CO<sub>2</sub> forms a titratable acid. Hydroxide ions are generated by electrolysis to titrate this acid, maintaining the solution at a constant pH (indicated by a specific color).[3]
- Endpoint Detection: The total amount of CO<sub>2</sub> is determined by integrating the electric current required to generate the hydroxide ions over the course of the titration.[3] The analysis is complete when the CO<sub>2</sub> has been fully stripped from the sample and titrated.[5]

#### **Calibration**

The coulometer must be calibrated to ensure accuracy. This is typically achieved in one of two ways:

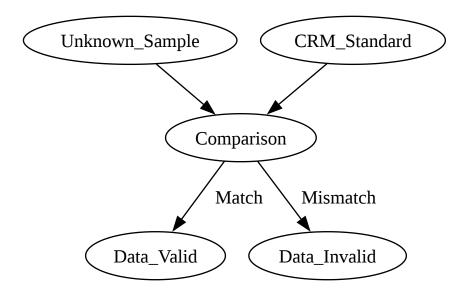
- Gas Loop Calibration: Injecting a known volume of pure CO<sub>2</sub> gas from a calibrated gas loop into the system. The temperature and pressure must be accurately known to calculate the moles of CO<sub>2</sub> injected.[5]
- Aqueous Standard Calibration: Analyzing a known amount of a sodium carbonate (Na<sub>2</sub>CO<sub>3</sub>) solution.[5]

## **Visualized Workflows and Logic**



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- To cite this document: BenchChem. [inter-laboratory comparison of dissolved inorganic carbon analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8500060#inter-laboratory-comparison-of-dissolved-inorganic-carbon-analysis]

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